4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]BENZAMIDE
Overview
Description
4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxy group, and a benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]BENZAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Group: The benzoxazole intermediate is then reacted with a pyridine derivative through a nucleophilic substitution reaction.
Attachment of the Chlorophenyl and Methoxy Groups:
Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-N-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]BENZAMIDE can be compared with similar compounds such as:
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound has a similar structure but includes a piperazine ring instead of a benzoxazole ring.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are studied for their anti-tubercular activity.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-methoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClN3O4/c1-33-25-13-18(6-10-24(25)34-16-17-4-7-20(28)8-5-17)26(32)30-21-9-11-23-22(14-21)31-27(35-23)19-3-2-12-29-15-19/h2-15H,16H2,1H3,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCYLBIXQKINCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)OCC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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